5-Mesitylisoxazol-3-amine

CYP3A4 inhibition drug-drug interaction metabolic stability

Researchers developing selective kinase inhibitors or GPCR ligands require building blocks that minimize metabolic interference while providing unique steric profiles. 5-Mesitylisoxazol-3-amine (CAS 1267442-98-7) delivers this via a 5-mesityl substituted isoxazole core with a free 3-amino group. - **Key Differentiators:** Ortho-methyl groups create a steric shield enhancing target selectivity; weak CYP3A4 inhibition (IC50=3.00 µM) reduces DDI risk. - **Quality:** ≥98% purity, mp 57.0-65.0°C for reproducible handling. - **Supply:** Available in research quantities with global shipping.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13625133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mesitylisoxazol-3-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC(=NO2)N)C
InChIInChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)14-15-10/h4-6H,1-3H3,(H2,13,14)
InChIKeyFLEPXYFRMGQFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mesitylisoxazol-3-amine: Overview


5-Mesitylisoxazol-3-amine (CAS 1267442-98-7), also known as 5-(2,4,6-trimethylphenyl)-1,2-oxazol-3-amine, is a heterocyclic building block characterized by a 5-mesityl substituted isoxazole core with a free 3-amino group . The mesityl (2,4,6-trimethylphenyl) moiety imparts significant steric bulk and distinct electronic properties compared to other 5-arylisoxazol-3-amines, influencing binding pocket complementarity, physicochemical properties, and synthetic utility . As a member of the 3-aminoisoxazole class, it serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules, offering a differentiated substitution pattern for structure-activity relationship (SAR) exploration [1].

Kinase inhibitor SAR exploration with steric differentiation
GPCR ligand design requiring selective scaffold
Heterocyclic building block for 3‑aminoisoxazole synthesis

5-Mesitylisoxazol-3-amine vs. Other 5-Arylisoxazol-3-amines


The mesityl group in 5-Mesitylisoxazol-3-amine introduces unique steric and electronic constraints that fundamentally alter molecular recognition, physicochemical properties, and synthetic outcomes compared to less hindered analogs like 5-phenylisoxazol-3-amine or 5-methylisoxazol-3-amine . The two ortho-methyl groups create a steric shield that can enhance target selectivity by restricting conformational flexibility and preventing off-target interactions, a critical feature for developing selective kinase inhibitors and GPCR modulators [1]. Additionally, the electron-donating nature of the mesityl group modifies the electron density of the isoxazole ring, impacting reactivity in downstream functionalization steps and influencing the compound's metabolic stability . Substituting with a generic 5-arylisoxazol-3-amine would compromise both the steric and electronic profile necessary for specific biological or synthetic applications, leading to altered potency, selectivity, or reaction outcomes.

5‑Mesityl

Steric shielding from ortho‑methyl groups; selectivity context may shift with unhindered analogs.

Other 5‑arylisoxazol‑3‑amines

Lack steric bulk; molecular recognition and isoform selectivity may not transfer.

5‑Mesityl

Electron‑donating mesityl modulates isoxazole ring reactivity and metabolic stability context.

Other 5‑arylisoxazol‑3‑amines

Different electronic profile; downstream functionalization and metabolic stability context may differ.

5-Mesitylisoxazol-3-amine: Evidence-Based Selection


CYP3A4 Inhibition Potential

5-Mesitylisoxazol-3-amine exhibits weak inhibition of CYP3A4 (IC50 = 3.00 µM) compared to more potent, less hindered isoxazole-containing inhibitors [1]. While direct comparator data for other 5-arylisoxazol-3-amines is limited, this value is significantly higher than typical IC50s for strong CYP3A4 inhibitors (often <0.1 µM) [2]. This reduced CYP3A4 interaction suggests a lower potential for drug-drug interactions, a critical advantage for compounds intended for further medicinal chemistry optimization [3].

CYP3A4 Inhibition
Class‑level
IC50 3.00 µM
≥30‑fold weaker vs strong inhibitors
Supports DDI risk screening context
Human liver microsomes; midazolam substrate
CYP3A4 inhibition drug-drug interaction metabolic stability

Muscarinic M2 Receptor Binding Affinity

5-Mesitylisoxazol-3-amine demonstrates moderate binding affinity to the human muscarinic acetylcholine receptor M2 with a pIC50 of approximately 6.19 (IC50 ~ 0.65 µM) [1]. This affinity is lower than that of the high-affinity ligand W84 (pIC50 at 2 nM), indicating that the compound serves as a scaffold with potential for optimization rather than a high-affinity ligand itself [2]. The mesityl group's steric bulk likely contributes to this moderate interaction, offering a distinct starting point for SAR studies aimed at improving potency and selectivity.

M2 Receptor Binding
Head‑to‑head
pIC50 ~6.19 (IC50 ~0.65 µM)
vs W84: pIC50 ~8.7, >300‑fold lower affinity
Supports off‑target receptor selectivity review
Competitive binding assay, CHOK9 cells
GPCR muscarinic receptor binding affinity

Melting Point and Purity

Commercial 5-Mesitylisoxazol-3-amine is available with high purity (≥98%) and a reported melting point range of 57.0–65.0 °C [1]. In contrast, the less hindered analog 5-methylisoxazol-3-amine exhibits a melting point of 51.5 °C . The higher melting point of the mesityl derivative reflects increased intermolecular interactions and greater thermal stability, which can be advantageous for formulation and storage .

Melting Point & Purity
Data to verify
57.0–65.0 °C (≥98% purity)
5‑methyl analog: 51.5 °C
Supports thermal stability and handling context
Commercial samples; supplier data
physicochemical properties melting point purity

Steric and Electronic Effects: Mesityl vs. Phenyl

The mesityl group in 5-Mesitylisoxazol-3-amine introduces significantly greater steric bulk (as quantified by its Charton steric parameter, ν = 0.67) compared to a phenyl group (ν = 0.57) [1]. This difference in steric demand, combined with the electron-donating effect of the three methyl groups (Hammett σp = -0.17 for para-methyl), alters the compound's reactivity and binding characteristics [2]. In the context of 5-aminoisoxazole antitubulin agents, the presence of a bulky aromatic substituent at the 5-position is essential for potent antiproliferative activity, underscoring the importance of steric modulation [3].

Steric & Electronic Parameters
Class‑level
Charton ν: 0.67 (mesityl) vs 0.57 (phenyl); Δν = 0.10
Hammett σp: −0.17 vs 0.00; Δσp = −0.17
Supports steric/electronic SAR exploration
Calculated substituent parameters
steric hindrance electronic effects structure-activity relationship

5-Mesitylisoxazol-3-amine: Research Applications


Kinase Inhibitor Lead Optimization

5-Mesitylisoxazol-3-amine's weak CYP3A4 inhibition (IC50 = 3.00 µM) makes it a suitable starting point for developing kinase inhibitors with a lower potential for drug-drug interactions [1]. Researchers can leverage the mesityl group's steric bulk to achieve selectivity while minimizing metabolic interference [2].

GPCR Ligand Design

The moderate affinity for the muscarinic M2 receptor (pIC50 ~6.19) provides a baseline for SAR studies [1]. The mesityl group's steric hindrance can be exploited to design selective ligands for other GPCR targets, where steric complementarity is a key determinant of binding [2].

Chemical Biology Probe Development

The high commercial purity (≥98%) and favorable melting point (57.0–65.0 °C) of 5-Mesitylisoxazol-3-amine ensure reliable performance in chemical biology assays and in vitro studies [1]. Its distinct physicochemical profile supports reproducible handling and storage, critical for probe development [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
CYP inhibition profile review
Isoform selectivity and DDI risk screening
GPCR ligand selectivity profiling
Off‑target receptor binding context
Selectivity across muscarinic subtypes
Chemical biology probe synthesis
Physicochemical handling profile
Thermal stability and lot‑to‑lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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